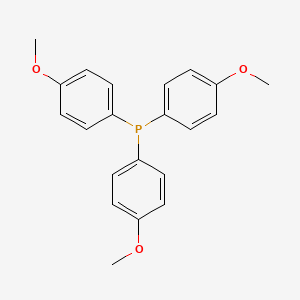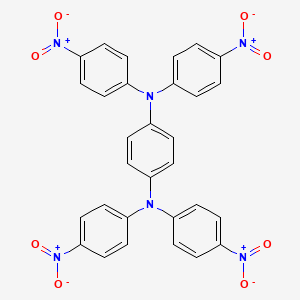
O-p-Tolyl chlorothioformate
Descripción general
Descripción
O-p-Tolyl chlorothioformate is a useful research compound. Its molecular formula is C8H7ClOS and its molecular weight is 186.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
ClC(S)OC6H4CH3ClC(S)OC_6H_4CH_3ClC(S)OC6H4CH3
. This compound has been used in various chemical reactions and syntheses .Target of Action
It’s known to be used in the synthesis of certain compounds .
Biochemical Pathways
O-p-Tolyl chlorothioformate has been used in the synthesis of α-L-2′-deoxythreofuranosyl nucleoside analogs and alkenes from hindered alcohols
Result of Action
The result of the action of this compound is the formation of new compounds. For example, it has been used in the synthesis of α-L-2′-deoxythreofuranosyl nucleoside analogs .
Análisis Bioquímico
Biochemical Properties
O-p-Tolyl chlorothioformate plays a significant role in biochemical reactions, particularly in dehydration reactions by cyclic elimination of thiocarbonate esters . It acts as a catalyst in the synthesis of α-L-2′-deoxythreofuranosyl nucleoside analogs and alkenes from hindered alcohols . The compound interacts with various enzymes and proteins, facilitating the formation of desired products in organic synthesis. The nature of these interactions involves the activation of the compound’s reactive sites, allowing it to participate in nucleophilic substitution reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, this compound can impact cellular metabolism by modifying the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, affecting the overall cellular function. The compound’s reactive sites enable it to form covalent bonds with target biomolecules, thereby modulating their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may influence cellular processes. Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage level triggers noticeable biological responses. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s participation in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. Enzymes that interact with this compound play a crucial role in its metabolic processing, determining the compound’s fate within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as its presence in specific cellular regions may enhance or inhibit certain biochemical processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules, thereby modulating its biochemical effects.
Propiedades
IUPAC Name |
O-(4-methylphenyl) chloromethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-6-2-4-7(5-3-6)10-8(9)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCAXIZUVRKBMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=S)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239549 | |
| Record name | O-p-Tolyl chlorothioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-63-3 | |
| Record name | O-(4-Methylphenyl) carbonochloridothioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-p-Tolyl chlorothioformate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000937633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-p-Tolyl chlorothioformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-p-tolyl chlorothioformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.121 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of p-Tolyl chlorothionoformate in organic synthesis?
A1: p-Tolyl chlorothionoformate, also known as O-p-tolyl chlorothioformate, is a versatile reagent in organic synthesis. It is primarily used for the synthesis of alkenes from hindered alcohols through a deoxygenation reaction []. This reagent can also be utilized in the preparation of 5-amino-4-phenylthiazolium salts when reacted with a mixture of benzaldimine and isocyanide [].
Q2: How does the structure of p-Tolyl chlorothionoformate influence its reactivity?
A2: The reactivity of p-Tolyl chlorothionoformate can be attributed to the presence of the chlorothionoformate (-OC(S)Cl) moiety. The electrophilic carbon atom within this group is susceptible to nucleophilic attack. For instance, in the reaction with alcohols, the hydroxyl group attacks the carbon, leading to the displacement of the chloride ion and formation of a thionocarbonate intermediate. This intermediate then undergoes further transformations, ultimately yielding the desired alkene product [].
Q3: Are there any studies on the solvolysis mechanism of p-Tolyl chlorothionoformate?
A3: Yes, the solvolysis mechanism of p-Tolyl chlorothionoformate and its structural analog, p-chlorophenyl chlorothionoformate, has been investigated []. Studies employing the extended Grunwald-Winstein equation and analyzing the influence of solvent nucleophilicity and ionizing power on the reaction rate suggest a simultaneous occurrence of two mechanisms: addition-elimination and unimolecular SN1 pathways []. This suggests that the reaction pathway can be influenced by the specific reaction conditions and the nature of the solvent used.
Q4: What are the safety concerns associated with handling p-Tolyl chlorothionoformate?
A4: p-Tolyl chlorothionoformate should be handled with caution as it is moisture sensitive, corrosive, and toxic []. It is recommended to use appropriate personal protective equipment such as gloves and safety goggles when handling this reagent. All manipulations should be carried out in a well-ventilated fume hood to minimize exposure risk.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















